molecular formula C10H13NO4S2 B3829087 3-[(Phenylamino)sulfonyl]thiolane-1,1-dione

3-[(Phenylamino)sulfonyl]thiolane-1,1-dione

Cat. No.: B3829087
M. Wt: 275.3 g/mol
InChI Key: LEZHBTCARCVQFQ-UHFFFAOYSA-N
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Description

3-[(Phenylamino)sulfonyl]thiolane-1,1-dione (CAS: 35889-69-1) is a sulfonamide-containing heterocyclic compound characterized by a thiolane-1,1-dione core substituted with a phenylamino sulfonyl group. Its molecular formula is C₉H₁₀N₂O₄S₂, and it has a molecular weight of 298.33 g/mol . This compound is structurally related to bioactive molecules such as Belinostat, an anticancer agent containing a phenylsulfamoyl group . The thiolane-1,1-dione (sulfolane) moiety confers unique electronic and steric properties, influencing solubility, stability, and reactivity.

Properties

IUPAC Name

1,1-dioxo-N-phenylthiolane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c12-16(13)7-6-10(8-16)17(14,15)11-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZHBTCARCVQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Phenylamino)sulfonyl]thiolane-1,1-dione typically involves the reaction of chlorosulfonylthiolane-1,1-dioxide with aniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of 3-[(Phenylamino)sulfonyl]thiolane-1,1-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylamino)sulfonyl]thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Phenylamino)sulfonyl]thiolane-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Phenylamino)sulfonyl]thiolane-1,1-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The compound’s unique structure allows it to interact with various pathways, making it a versatile tool in research .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Reference
3-[(Phenylamino)sulfonyl]thiolane-1,1-dione Phenylamino sulfonyl C₉H₁₀N₂O₄S₂ 298.33 35889-69-1
3-[(4-Methoxyphenyl)amino]-thiolane-1,1-dione 4-Methoxyphenylamino C₁₁H₁₅NO₃S 241.31 303992-20-3
3-(Allylamino)-3-methylthiolane-1,1-dione Allylamino, methyl C₈H₁₃NO₂S 187.26 151775-05-2
3-[(2-Methylpropyl)amino]-thiolane-1,1-dione Isobutylamino C₈H₁₅NO₂S 189.27 247109-25-7
Belinostat (for reference) 3-(Phenylsulfamoyl)phenyl group C₁₅H₁₄N₂O₄S 318.35 414864-00-9

Key Observations:

  • Lipophilicity: The isobutylamino derivative (CAS: 247109-25-7) exhibits higher lipophilicity due to its branched alkyl chain, which may improve membrane permeability in biological systems .

Physicochemical Properties

The table below compares physical properties:

Compound Name Boiling Point (°C) Density (g/cm³) Storage Conditions Reference
3-[(Phenylamino)sulfonyl]thiolane-1,1-dione 373.4 1.49 Room temperature
3-[(4-Methoxyphenyl)amino]-thiolane-1,1-dione Not reported Not reported Not specified
3-(Allylamino)-3-methylthiolane-1,1-dione Not reported Not reported Ambient (as hydrochloride)

Key Observations:

  • The parent compound’s high boiling point (373.4°C) and density (1.49 g/cm³) reflect strong intermolecular forces due to the sulfonyl and phenyl groups .
  • Data gaps for analogs highlight the need for further experimental characterization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(Phenylamino)sulfonyl]thiolane-1,1-dione
Reactant of Route 2
3-[(Phenylamino)sulfonyl]thiolane-1,1-dione

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